molecular formula C13H18N2 B121749 Indole, 3-(2-(dimethylamino)ethyl)-5-methyl- CAS No. 22120-39-4

Indole, 3-(2-(dimethylamino)ethyl)-5-methyl-

Cat. No.: B121749
CAS No.: 22120-39-4
M. Wt: 202.3 g/mol
InChI Key: NCGJLYBZSJSCIC-UHFFFAOYSA-N
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Description

Indole, 3-(2-(dimethylamino)ethyl)-5-methyl-, also known as Indole, 3-(2-(dimethylamino)ethyl)-5-methyl-, is a useful research compound. Its molecular formula is C13H18N2 and its molecular weight is 202.3 g/mol. The purity is usually 95%.
The exact mass of the compound Indole, 3-(2-(dimethylamino)ethyl)-5-methyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88623. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Indole, 3-(2-(dimethylamino)ethyl)-5-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Indole, 3-(2-(dimethylamino)ethyl)-5-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Indole, 3-(2-(dimethylamino)ethyl)-5-methyl-, also known as Dimethyltryptamine (DMT), primarily targets serotonin receptors . It acts as an agonist at some types of serotonin receptors and an antagonist at others . Serotonin receptors play a crucial role in regulating mood, cognition, learning, memory, and numerous physiological processes such as vomiting and vasoconstriction .

Mode of Action

DMT interacts with its targets, the serotonin receptors, by binding to them and modulating their activity . As an agonist, it mimics the action of serotonin, a neurotransmitter, by binding to the receptor and activating it . As an antagonist, it prevents serotonin from binding and activating the receptor .

Biochemical Pathways

The biochemical pathways affected by DMT involve the serotonin system. DMT acts as a non-selective agonist at most or all of the serotonin receptors . This can lead to a variety of downstream effects, depending on the specific receptor subtype and its location in the body . For example, activation of certain serotonin receptors can lead to the release of other neurotransmitters or hormones, influence the rate of neuron firing, or cause neurons to become more or less responsive to other signals .

Pharmacokinetics

It is known that dmt is found in several plants and in mammalian brain, blood, and urine . The compound’s bioavailability is likely influenced by factors such as its route of administration, the individual’s metabolic rate, and the presence of other substances in the body .

Result of Action

The molecular and cellular effects of DMT’s action are diverse, given its role as a non-selective agonist at most or all of the serotonin receptors . These effects can range from changes in mood and cognition to physiological responses such as vomiting and vasoconstriction . Some people use DMT as a psychedelic inducing agent .

Action Environment

The action, efficacy, and stability of DMT can be influenced by various environmental factors. For instance, the presence of other substances in the body can affect DMT’s pharmacokinetics and pharmacodynamics . Additionally, factors such as the individual’s metabolic rate, the state of their serotonin system, and their overall health and physiological state can also influence the effects of DMT .

Properties

IUPAC Name

N,N-dimethyl-2-(5-methyl-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-10-4-5-13-12(8-10)11(9-14-13)6-7-15(2)3/h4-5,8-9,14H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGJLYBZSJSCIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30176641
Record name N,N,5-Trimethyl-1H-indole-3-ethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22120-39-4
Record name N,N,5-Trimethyl-1H-indole-3-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22120-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-N,N-dimethyltryptamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022120394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC88623
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88623
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Record name N,N,5-Trimethyl-1H-indole-3-ethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methyl-N,N-dimethyltryptamine
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Record name 5-METHYL-N,N-DIMETHYLTRYPTAMINE
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